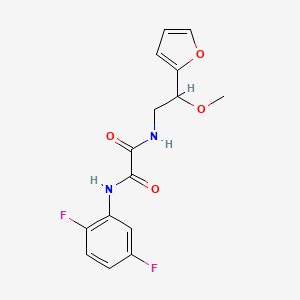

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

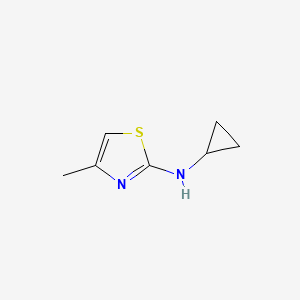

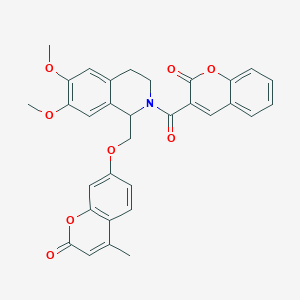

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide, commonly known as DFO, is a chemical compound that has attracted significant research interest due to its potential applications in various fields of research and industry1. The molecular formula is C15H14F2N2O4 and the molecular weight is 324.2841.

Synthesis Analysis

The synthesis of DFO is not explicitly mentioned in the available resources. However, it is a synthetic compound used in scientific research2.Molecular Structure Analysis

The molecular structure of DFO is defined by its molecular formula, C15H14F2N2O41. Further details about its structure are not available in the current resources.

Chemical Reactions Analysis

The specific chemical reactions involving DFO are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of DFO are defined by its molecular formula, C15H14F2N2O4, and its molecular weight, 324.2841. Additional details about its physical and chemical properties are not available in the current resources.科研应用

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been highlighted for its efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This compound facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures, offering a valuable method for synthesizing pharmaceutically relevant building blocks with high selectivity (Bhunia, Kumar, & Ma, 2017).

Novel Synthetic Methods and Chemical Reactions

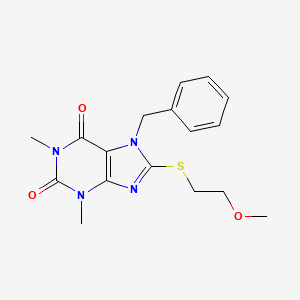

The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester have been explored, revealing potential pathways for the creation of pharmaceutically relevant compounds and highlighting the versatility of similar oxalamide derivatives in chemical synthesis (Pimenova et al., 2003).

Advanced Organic Synthesis Techniques

A novel synthetic approach using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides for the production of both anthranilic acid derivatives and oxalamides through a one-pot synthetic method demonstrates the compound's utility in creating complex organic molecules, offering an operationally simple and high-yielding methodology for organic chemists (Mamedov et al., 2016).

Photochemical Synthesis Applications

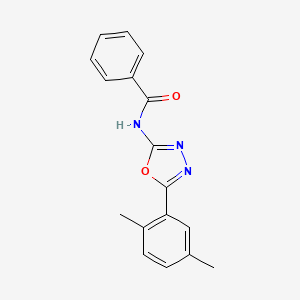

The compound has been utilized in photochemical methodologies for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, showcasing its potential in the generation of complex fluorinated heterocyclic compounds. This application underscores the utility of similar oxalamide derivatives in facilitating novel photochemical reactions that are significant for pharmaceutical and material science research (Buscemi et al., 2001).

Development of Energetic Materials

In the domain of energetic materials, the structural modification and study of nitrogen-rich salts derived from furazan-based compounds, including those related to oxalamide derivatives, highlight their potential applications in the design and synthesis of high-performance explosives. This research area is crucial for the development of new materials with enhanced explosive properties and stability (Tang et al., 2015).

Safety And Hazards

The safety and hazards associated with DFO are not specified in the available resources.

未来方向

The future directions of research involving DFO are not specified in the available resources.

Please note that this analysis is based on the currently available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.

性质

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4/c1-22-13(12-3-2-6-23-12)8-18-14(20)15(21)19-11-7-9(16)4-5-10(11)17/h2-7,13H,8H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNDFOAKIHFDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)